3-Formyl-2-methoxy-5-methylphenylboronic acid

Descripción general

Descripción

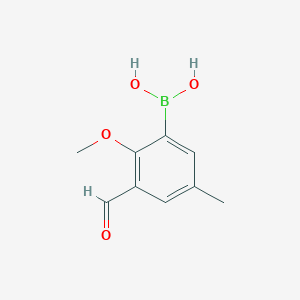

3-Formyl-2-methoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of boronic acids with halides or triflates . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions, which form carbon-carbon bonds between aryl halides and boronic acids using palladium catalysts . For 3-formyl-2-methoxy-5-methylphenylboronic acid:

- Reactivity : The electron-withdrawing formyl group enhances the electrophilicity of the boron atom, improving transmetalation efficiency with palladium complexes .

- Conditions : Typical reactions use bases like Na₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems with phase-transfer catalysts (e.g., TBAB) .

- Applications : This compound can synthesize biaryl derivatives for pharmaceuticals or materials science.

Key Data:

| Reaction Component | Example Conditions | Source |

|---|---|---|

| Catalyst | PdCl₂ or Pd(PPh₃)₄ | |

| Base | Na₂CO₃, K₃PO₄ | |

| Solvent | THF/H₂O or DMF/H₂O | |

| Additive | TBAB (phase-transfer catalyst) |

Oxidation Reactions

Arylboronic acids oxidize to phenols under specific conditions. For this compound:

- Mechanism : Sodium ascorbate and air facilitate oxidation via a boron intermediate, as shown by ¹¹B NMR studies . The formyl group may stabilize transition states during hydrolysis.

- Yield : Oxidation in DMF with sodium ascorbate achieves ~29% conversion after 8 hours .

Oxidation Pathway:

- Intermediate Formation : Boronic acid reacts with ascorbate to form a boron-ascorbate complex (δ = 5.5 ppm in ¹¹B NMR) .

- Hydrolysis : Prolonged air exposure generates phenolic products (δ = 11.1 ppm) .

Binding Constants (Example):

| Diol | Apparent K<sub>a</sub> (M⁻¹) | pH | Source |

|---|---|---|---|

| Fructose | ~10²–10³ | 7.4 | |

| Alizarin Red S (ARS) | ~10³ | 8.5 |

Boroxine Formation and Stability

Under anhydrous conditions, boronic acids condense to form boroxine trimers. For this compound:

- Self-Condensation : The methoxy group stabilizes the boroxine ring via resonance, while the methyl group provides steric protection .

- Hydrolytic Stability : Unlike simple boroxines, this derivative resists hydrolysis in water due to electron-donating substituents .

Stability Data:

| Condition | Outcome | Source |

|---|---|---|

| Aqueous pH 3–10 | Stable for >24 hours | |

| Heating (80°C) | Forms boroxine in <1 hour |

Functional Group Transformations

The formyl group enables further derivatization:

Aplicaciones Científicas De Investigación

3-Formyl-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in the development of boron-based drugs and diagnostic agents.

Medicine: Explored for its role in the synthesis of biologically active molecules and potential therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 3-Formyl-2-methoxy-5-methylphenylboronic acid in chemical reactions involves the interaction of its boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparación Con Compuestos Similares

Similar Compounds

3-Formyl-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.

2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Formyl-2-methoxy-5-methylphenylboronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.

Actividad Biológica

3-Formyl-2-methoxy-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a formyl group, a methoxy group, and a methyl group on the phenyl ring. Its molecular formula is CHBO. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound's reactivity and binding affinity, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential role as an inhibitor of various enzymes, which could be relevant in the treatment of diseases such as cancer and inflammation. The specific mechanisms by which it inhibits enzyme activity are still under investigation, but preliminary studies suggest that it may interfere with the catalytic activity of target enzymes .

Anticancer Properties

In the realm of cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further development in anticancer therapies. Studies have reported that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Additionally, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer. By targeting specific inflammatory pathways, this compound could contribute to the development of new anti-inflammatory drugs.

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition : A study demonstrated that derivatives of boronic acids could inhibit carbonic anhydrases, enzymes implicated in various physiological processes and diseases. The specific inhibitory effects of this compound were not detailed but suggest potential therapeutic applications .

- Cytotoxicity : In vitro studies on related phenylboronic acids have shown significant cytotoxic effects against different cancer cell lines, indicating that this compound may also exert similar effects .

- Anti-inflammatory Activity : Preliminary findings suggest that compounds with boronic acid structures can modulate inflammatory responses, opening avenues for further research into their anti-inflammatory capabilities.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains formyl, methoxy, and methyl groups | Potential enzyme inhibitor; anticancer; anti-inflammatory |

| 2-Methoxy-5-methylphenylboronic acid | Lacks formyl group | Limited anticancer activity |

| 3-Formyl-2-methoxyphenylboronic acid | Similar structure but lacks methyl group | Moderate enzyme inhibition |

Propiedades

IUPAC Name |

(3-formyl-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUHXJSEZPXEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584294 | |

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-55-3 | |

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.